![molecular formula C13H9NO3 B6386657 6-(2-Formylphenyl)nicotinic acid, 95% CAS No. 566198-41-2](/img/structure/B6386657.png)
6-(2-Formylphenyl)nicotinic acid, 95%
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Overview
Description
6-(2-Formylphenyl)nicotinic acid, 95% (6-FPNA) is a derivative of nicotinic acid, an essential nutrient and vitamin involved in the metabolism of carbohydrates, fatty acids, and amino acids. It is a versatile compound that has been used in a variety of scientific research applications, including its use as a ligand in receptor binding studies, as a fluorescent probe for imaging, and as a substrate for enzyme assays. 6-FPNA has a wide range of biochemical and physiological effects, making it a valuable tool for furthering scientific research. In
Scientific Research Applications
6-(2-Formylphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used as a ligand in receptor binding studies to measure the affinity of a receptor for a ligand. It has also been used as a fluorescent probe for imaging, as it has a strong fluorescence emission when bound to certain molecules. Furthermore, 6-(2-Formylphenyl)nicotinic acid, 95% has been used as a substrate for enzyme assays to measure the activity of enzymes.
Mechanism of Action
6-(2-Formylphenyl)nicotinic acid, 95% is a small molecule that binds to receptors, enzymes, and other molecules in the body. It binds to receptors by forming hydrogen bonds with the receptor's active site, and it binds to enzymes by forming covalent bonds with the active site. 6-(2-Formylphenyl)nicotinic acid, 95% also binds to other molecules in the body, such as lipids, proteins, and nucleic acids, by forming hydrogen bonds and electrostatic interactions.
Biochemical and Physiological Effects
6-(2-Formylphenyl)nicotinic acid, 95% has a wide range of biochemical and physiological effects. It has been shown to regulate the activity of enzymes, such as protein kinases, phospholipase C, and cyclooxygenase. It has also been shown to modulate the activity of receptors, such as the muscarinic acetylcholine receptor, the serotonin receptor, and the dopamine receptor. In addition, 6-(2-Formylphenyl)nicotinic acid, 95% has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-(2-Formylphenyl)nicotinic acid, 95% in laboratory experiments is its versatility. It can be used in a variety of scientific research applications, making it a valuable tool for furthering scientific research. Furthermore, 6-(2-Formylphenyl)nicotinic acid, 95% is relatively easy to synthesize and purify, making it a cost-effective option for laboratory experiments. The main limitation of using 6-(2-Formylphenyl)nicotinic acid, 95% in laboratory experiments is its low solubility in water, which can make it difficult to use in some experiments.
Future Directions
The potential future directions for 6-(2-Formylphenyl)nicotinic acid, 95% include its use as a drug target, as a biomarker for disease, and as a tool for developing new drugs. It could also be used to study the role of nicotinic acid in metabolism, as well as its role in neurological and cardiovascular diseases. Additionally, 6-(2-Formylphenyl)nicotinic acid, 95% could be used to study the mechanism of action of other small molecules and to develop novel therapeutic strategies. Finally, 6-(2-Formylphenyl)nicotinic acid, 95% could be used in combination with other compounds to create novel drug delivery systems.
Synthesis Methods
6-(2-Formylphenyl)nicotinic acid, 95% can be synthesized from commercially available 2-formylphenol and nicotinic acid. The reaction is conducted in aqueous solution at a temperature of 80-90 °C in the presence of a base, such as potassium hydroxide or sodium hydroxide. The reaction is typically complete within 1-2 hours. The resulting product is 6-(2-Formylphenyl)nicotinic acid, 95%, which is isolated and purified by recrystallization or column chromatography.
properties
IUPAC Name |
6-(2-formylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-8-10-3-1-2-4-11(10)12-6-5-9(7-14-12)13(16)17/h1-8H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSOELZVMAWKFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=NC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687012 |
Source
|
Record name | 6-(2-Formylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00687012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Formylphenyl)nicotinic acid | |
CAS RN |
566198-41-2 |
Source
|
Record name | 6-(2-Formylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00687012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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